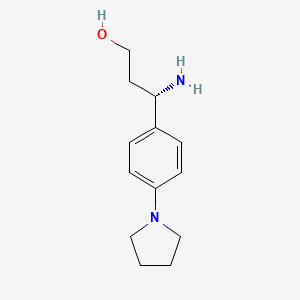
(3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The amino group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Step 3: Attachment of the Pyrrolidinyl and Phenyl Groups
- The pyrrolidinyl and phenyl groups can be attached through nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL may involve optimized versions of the laboratory synthesis routes, focusing on cost-efficiency, scalability, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance production efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors or using chiral catalysts to ensure the correct stereochemistry.
-
Step 1: Formation of the Propanol Backbone
- Starting with a suitable aldehyde or ketone, the propanol backbone can be constructed through reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to modify the amino or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be used to replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: Palladium catalysts, boronic acids for Suzuki coupling
Major Products
Oxidation Products: Ketones or aldehydes
Reduction Products: Amines or alcohols with modified functional groups
Substitution Products: Compounds with new functional groups replacing the original amino or hydroxyl groups
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL depends on its specific interactions with molecular targets. It may act by binding to receptors, enzymes, or other proteins, modulating their activity and triggering downstream biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the pyrrolidinyl group, making it less sterically hindered.
(3S)-3-Amino-3-(4-methylphenyl)propan-1-OL: Contains a methyl group instead of the pyrrolidinyl group, affecting its chemical reactivity and biological activity.
Uniqueness
(3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is unique due to the presence of the pyrrolidinyl group, which can enhance its binding affinity and specificity for certain molecular targets, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c14-13(7-10-16)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,13,16H,1-2,7-10,14H2/t13-/m0/s1 |
InChI Key |
AWPBEZOTPHPNID-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@H](CCO)N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















